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molecular formula C12H17NO4 B8403855 Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Methyl 3-((N,N-bis-(2-hydroxyethyl)amino))benzoate

Cat. No. B8403855
M. Wt: 239.27 g/mol
InChI Key: FJSJXWJKBXFYEY-UHFFFAOYSA-N
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Patent
US05523302

Procedure details

Ethylene oxide (16 mL, 330 mmol) was added rapidly via a cold syringe to a solution of methyl 3-aminobenzoate (5.0g, 33 mmol), glacial acetic acid (40 mL), and water (40 mL) with stirring at 0 ° C. under nitrogen beneath a dry ice/acetone condenser. After 1 h, the cold bath was removed and the reaction stirred for 43 h at room temperature. Water was added, and the mixture neutralized by adding solid sodium bicarbonate portionwise. After a series of EtOAc/H2O extractions, the crude product was isolated by concentration under reduced pressure. Purification by chromatography on silica gel, eluting with 0% to 5% MeOH in EtOAc, and evaporation yielded an oil (6.9 g). IR(neat): cm-1 3340, 1718. 1H NMR(300 MHz, CDCl3): 7.38-6.87 (m, 4H), 3.90-3.85 (m, 7H), 3.65-3.59 (m, 4H), 3.27 (s, 2H). HR-MS: Calc'd. 240.1236, Found 240.1237.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH2:2]1.[NH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9].[C:15](O)(=[O:17])[CH3:16]>O>[OH:17][CH2:15][CH2:16][N:4]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:1][OH:3]

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C1CO1
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0 ° C. under nitrogen beneath a dry ice/acetone condenser
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold bath was removed
STIRRING
Type
STIRRING
Details
the reaction stirred for 43 h at room temperature
Duration
43 h
ADDITION
Type
ADDITION
Details
Water was added
ADDITION
Type
ADDITION
Details
by adding solid sodium bicarbonate portionwise
EXTRACTION
Type
EXTRACTION
Details
After a series of EtOAc/H2O extractions
CUSTOM
Type
CUSTOM
Details
the crude product was isolated by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 0% to 5% MeOH in EtOAc, and evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCN(CCO)C=1C=C(C(=O)OC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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